molecular formula C16H20N2O3 B12318005 H-Ile-MCA (free base)

H-Ile-MCA (free base)

Cat. No.: B12318005
M. Wt: 288.34 g/mol
InChI Key: MLILEIUKVIPULY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Isoleucine-7-amino-4-methylcoumarin (H-Ile-Amc) is a synthetic peptide substrate commonly used in biochemical research. It is particularly valuable for measuring the enzymatic activity of proteases, especially serine proteases involved in coagulation and fibrinolysis. The compound is characterized by its ability to release a fluorescent signal upon enzymatic cleavage, making it a useful tool in various diagnostic and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Isoleucine-7-amino-4-methylcoumarin typically involves the coupling of isoleucine with 7-amino-4-methylcoumarin. This process can be carried out using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). The reaction conditions often include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of H-Isoleucine-7-amino-4-methylcoumarin follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and rigorous purification steps such as high-performance liquid chromatography (HPLC). The final product is typically lyophilized to ensure stability and ease of storage .

Chemical Reactions Analysis

Types of Reactions

H-Isoleucine-7-amino-4-methylcoumarin primarily undergoes enzymatic cleavage reactions. The compound is designed to be a substrate for proteases, which cleave the peptide bond between isoleucine and 7-amino-4-methylcoumarin, releasing the fluorescent 7-amino-4-methylcoumarin moiety .

Common Reagents and Conditions

The enzymatic reactions involving H-Isoleucine-7-amino-4-methylcoumarin typically occur under physiological conditions, with a neutral pH and body temperature. Common reagents include buffer solutions to maintain the pH and various proteases, such as thrombin, Factor Xa, and plasmin .

Major Products Formed

The major product formed from the enzymatic cleavage of H-Isoleucine-7-amino-4-methylcoumarin is 7-amino-4-methylcoumarin, which exhibits strong fluorescence. This property is exploited in various assays to measure protease activity .

Mechanism of Action

The mechanism of action of H-Isoleucine-7-amino-4-methylcoumarin involves its cleavage by specific proteases. The protease recognizes the peptide bond between isoleucine and 7-amino-4-methylcoumarin and catalyzes its hydrolysis. This reaction releases the fluorescent 7-amino-4-methylcoumarin, which can be detected spectrophotometrically. The intensity of the fluorescence is proportional to the proteolytic activity of the enzyme, allowing for quantitative measurements .

Properties

IUPAC Name

2-amino-3-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-4-9(2)15(17)16(20)18-11-5-6-12-10(3)7-14(19)21-13(12)8-11/h5-9,15H,4,17H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLILEIUKVIPULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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